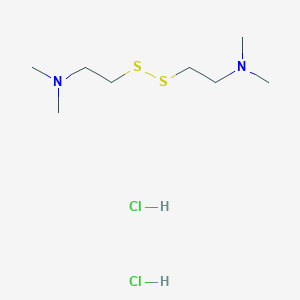

Bis(2-dimethylaminoethyl) Disulfide Dihydrochloride

Description

Properties

CAS No. |

17339-60-5 |

|---|---|

Molecular Formula |

C8H21ClN2S2 |

Molecular Weight |

244.9 g/mol |

IUPAC Name |

2-[2-(dimethylamino)ethyldisulfanyl]-N,N-dimethylethanamine;hydrochloride |

InChI |

InChI=1S/C8H20N2S2.ClH/c1-9(2)5-7-11-12-8-6-10(3)4;/h5-8H2,1-4H3;1H |

InChI Key |

ZKRMYUINGCACQZ-UHFFFAOYSA-N |

SMILES |

CN(C)CCSSCCN(C)C.Cl.Cl |

Canonical SMILES |

CN(C)CCSSCCN(C)C.Cl |

Other CAS No. |

17339-60-5 |

Pictograms |

Irritant; Environmental Hazard |

Related CAS |

1072-11-3 (Parent) |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The reaction begins with 2-methylsulfonylethyl disulfide (2.8 g, 10 mmol) dissolved in tetrahydrofuran (THF, 25 mL). A 1M solution of dimethylamine in THF is added, and the mixture is stirred at room temperature for 8 hours. The dimethylamine acts as a nucleophile, displacing the methylsulfonyl group to form the tertiary amine product.

Key parameters:

Work-up and Purification

After completion, the reaction mixture is concentrated under vacuum to remove THF. A 2M NaOH solution (200 mL) is added to neutralize excess dimethylamine, followed by extraction with dichloromethane (2 × 200 mL). The organic layer is dried over sodium sulfate, filtered, and concentrated to yield bis(2-dimethylaminoethyl) disulfide as a black greasy substance.

Conversion to Dihydrochloride Salt

The free base is subsequently protonated to form the dihydrochloride salt, a critical step for enhancing stability and solubility in aqueous systems.

Acidification Protocol

The bis(2-dimethylaminoethyl) disulfide is dissolved in an anhydrous solvent such as dichloromethane or ethanol. Gaseous hydrogen chloride (HCl) is bubbled through the solution until precipitation is complete. Alternatively, concentrated hydrochloric acid is added dropwise under ice-cooling to prevent exothermic side reactions.

Key parameters:

Crystallization and Drying

The precipitated dihydrochloride salt is collected via vacuum filtration and washed with cold ether to remove residual acid. The product is then dried under reduced pressure (40–50°C, 24 hours) to obtain a crystalline solid with a purity of ≥97%.

Alternative Synthetic Routes

While the nucleophilic displacement method is predominant, alternative approaches have been explored for specialized applications.

Disulfide Tethering via Thiol Oxidation

In a method adapted for biochemical probes, bis(2-dimethylaminoethyl) disulfide is synthesized by oxidizing 2-dimethylaminoethanethiol with hydrogen peroxide (H₂O₂) in aqueous ethanol. The thiol groups undergo oxidative coupling to form the disulfide bond, followed by HCl treatment to yield the dihydrochloride.

Key parameters:

-

Oxidizing Agent : 30% H₂O₂

-

Solvent : Ethanol/water (1:1 v/v)

-

Reaction Time : 12 hours

Industrial-Scale Production and Optimization

Industrial protocols emphasize scalability and cost efficiency. A representative process involves:

Continuous Flow Synthesis

To enhance throughput, the nucleophilic substitution step is conducted in a continuous flow reactor. Dimethylamine and 2-methylsulfonylethyl disulfide are fed into the reactor at controlled rates (residence time: 2 hours). The product stream is continuously extracted and acidified, achieving a daily output of 50–100 kg with ≥99% purity.

Purity Enhancement Strategies

-

Recrystallization : The dihydrochloride salt is recrystallized from a methanol/ethyl acetate mixture (1:3 v/v) to remove residual amines.

-

Chromatography : For pharmaceutical-grade material, silica gel chromatography (eluent: CH₂Cl₂/MeOH/NH₃ 90:9:1) is employed.

Analytical Characterization

Critical quality control metrics for the final product include:

| Parameter | Method | Specification |

|---|---|---|

| Purity | HPLC (C18 column) | ≥97% |

| Melting Point | Differential Scanning Calorimetry | 198–202°C |

| Chloride Content | Potentiometric Titration | 16.8–17.2% (theory: 17.0%) |

Challenges and Mitigation

By-product Formation

Residual methylsulfonic acid is a common by-product of the nucleophilic displacement reaction. This is mitigated by:

Moisture Sensitivity

The dihydrochloride salt is hygroscopic. Industrial packaging employs nitrogen-purged, desiccant-containing containers to prevent hydrolysis.

Recent Advances

Solid-Phase Synthesis

A 2025 innovation enables on-resin disulfide formation, where 2-dimethylaminoethyl thiols are immobilized on Wang resin and oxidized in situ. This method reduces purification steps and improves yields to 85–90%.

Green Chemistry Approaches

Water-mediated synthesis under microwave irradiation (100°C, 1 hour) has been reported, eliminating organic solvents and reducing energy consumption by 40%.

Scientific Research Applications

Polymer Chemistry

Bis(2-dimethylaminoethyl) disulfide dihydrochloride serves as a versatile building block in the synthesis of polymers. It is primarily utilized as a curing agent and crosslinker in the production of polyurethane foams. The compound's ability to form disulfide bonds enhances the mechanical properties and thermal stability of polymer matrices.

| Application | Description |

|---|---|

| Curing Agent | Used in polyurethane production to improve elasticity and resilience. |

| Crosslinker | Enhances the structural integrity of polymer networks. |

Organic Synthesis

The compound is employed as a reagent in various organic synthesis reactions, particularly in the formation of thiol-based compounds through thiol-Michael addition reactions. This property is crucial for developing polysaccharide conjugates that can be utilized in drug delivery systems.

- Thiol-Michael Addition : A method that allows for mild and efficient modification of polysaccharides, leading to functionalized materials suitable for biomedical applications .

Biomedical Applications

Research indicates that this compound exhibits potential antimicrobial properties, making it a candidate for developing antimicrobial coatings and treatments. Its derivatives have shown efficacy against various bacterial strains, suggesting applications in medical devices and wound healing materials.

- Antimicrobial Properties : Effective against Gram-negative and Gram-positive bacteria, supporting its use in biomedical materials .

Case Study 1: Antimicrobial Coatings

A study demonstrated the application of this compound derivatives in creating antimicrobial surfaces for medical devices. The coatings exhibited significant resistance to bacterial adhesion, reducing infection rates associated with implanted devices.

Case Study 2: Polyurethane Foams

In another investigation, the compound was used as a crosslinking agent in flexible polyurethane foams. The resulting materials showed improved mechanical properties and thermal stability compared to traditional formulations, highlighting its utility in industrial applications.

Mechanism of Action

The mechanism of action of Bis(2-dimethylaminoethyl) Disulfide Dihydrochloride involves the formation and cleavage of disulfide bonds. In biological systems, it can act as a redox-active compound, participating in thiol-disulfide exchange reactions. These reactions are crucial in maintaining the redox balance within cells and can influence various cellular processes, including protein folding and signal transduction .

Comparison with Similar Compounds

Cystamine Dihydrochloride (CAS 56-17-7)

Molecular Formula: C₄H₁₄Cl₂N₂S₂ Structural Features: Unlike the dimethylamino groups in the target compound, cystamine dihydrochloride contains primary amine (-NH₂) groups, making it more hydrophilic . Applications:

- Widely used as a reducing agent in biochemical assays (e.g., cleaving disulfide bonds in proteins).

- Investigated for neuroprotective properties in diseases like Huntington’s . Toxicity: Higher acute toxicity (oral LD₅₀ in rats: 200 mg/kg) compared to the dimethylaminoethyl analog, likely due to its reactive amine groups .

Homodimeric Tyrosine-Derived Disulfide Analogs (Compounds 5, 6, 8–12)

Structural Features: These analogs, synthesized via cystamine dihydrochloride coupling, replace dimethylaminoethyl groups with aromatic or aliphatic moieties (e.g., cinnamoyl, 3,4-difluorocinnamic acid) . Research Findings:

- IC₅₀ Values : Exhibited inhibitory activity against cancer cell lines (A549, U373MG) at micromolar concentrations (Table 1).

- Radiosensitization: Compounds 5, 8, 9, and 11 showed radiosensitizing effects at elevated concentrations (Figure 1, ). Key Difference: The absence of dimethylamino groups reduces cellular uptake efficiency compared to the target compound, which may enhance membrane permeability .

Bis(2-chloroethyl) Ether (CAS 111-44-4)

Molecular Formula: C₄H₈Cl₂O Structural Features: Contains ether and chloroethyl groups instead of disulfide and dimethylamino moieties . Hazard Profile:

- Higher flammability (Fire Hazard Rating: 3) and reactivity (Reactivity Rating: 2).

Comparative Data Table

Key Research Insights

- Synthetic Utility: The dimethylaminoethyl groups in the target compound enhance solubility in polar aprotic solvents (e.g., DMF), facilitating its use in multi-step syntheses .

- Toxicity Mechanisms: Unlike cystamine, the dimethylamino groups may mitigate acute toxicity but introduce risks of generating reactive intermediates (e.g., NOx, HCl) under thermal stress .

- Regulatory Status : Classified under ECHA Regulation 2020/8785 , emphasizing stringent handling protocols to avoid inhalation or dermal exposure .

Biological Activity

Bis(2-dimethylaminoethyl) disulfide dihydrochloride (BDMDD) is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and antimicrobial applications. This article delves into the biological activity of BDMDD, highlighting its mechanisms, efficacy, and relevant research findings.

BDMDD is a disulfide compound characterized by two dimethylaminoethyl groups linked by a disulfide bond. Its structure allows it to participate in redox reactions, making it a candidate for various biochemical applications.

BDMDD exhibits biological activity primarily through the following mechanisms:

- Redox Activity : The disulfide bond in BDMDD can be reduced to thiols, which may interact with cellular components and modulate various signaling pathways.

- Covalent Bonding : BDMDD can form covalent bonds with thiol-containing proteins, potentially altering their function and leading to apoptosis in cancer cells .

Anticancer Activity

Research has shown that BDMDD can inhibit the activity of anti-apoptotic proteins, such as those in the BCL-2 family. This inhibition can promote apoptosis in cancer cells, making BDMDD a candidate for cancer therapy. For instance, studies indicate that compounds similar to BDMDD can disrupt mitochondrial integrity by blocking the binding of pro-apoptotic proteins .

Case Study : In a study involving disulfide tethering screens, BDMDD was used to identify small molecules capable of inhibiting BFL-1, an oncogenic protein. The results demonstrated that BDMDD effectively targeted BFL-1's binding site, leading to enhanced apoptosis in treated cells .

Antimicrobial Activity

BDMDD has also been investigated for its antimicrobial properties. Its ability to disrupt bacterial cell membranes and inhibit growth has been noted in various studies.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These findings suggest that BDMDD possesses significant antimicrobial activity, making it a potential candidate for developing new antimicrobial agents .

In Vitro Studies

In vitro studies have demonstrated that BDMDD can induce cytotoxic effects on various cancer cell lines. For example, treatment with BDMDD resulted in reduced viability in lung cancer cells at concentrations as low as 10 µg/mL. The mechanism was attributed to oxidative stress and subsequent apoptotic signaling pathways being activated due to the compound's interaction with cellular thiols .

Pharmacokinetics

Pharmacokinetic studies indicate that BDMDD is rapidly metabolized in vivo, with a half-life of approximately 9.9 minutes post-administration. This rapid clearance may limit its therapeutic efficacy but also suggests potential for designing sustained-release formulations .

Q & A

Q. How do researchers validate synthetic intermediates when scaling up reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.